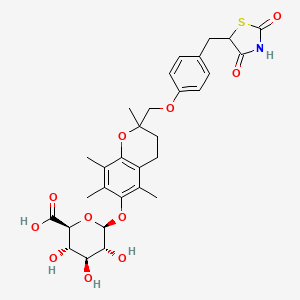

ddTTP (trisodium)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dideoxythymidine triphosphate trisodium is a compound that belongs to the class of dideoxyribonucleoside triphosphates. It is commonly used as a chain-elongating inhibitor of DNA polymerase in DNA sequencing. This compound is particularly significant in the Sanger method of DNA sequencing, where it helps terminate DNA strand elongation by incorporating itself into the DNA strand and preventing further addition of nucleotides .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dideoxythymidine triphosphate trisodium can be synthesized using terminal transferase enzyme and dideoxythymidine triphosphate. The process involves the addition of a single thymidine nucleotide to the 3’-end of a blunt-end linearized vector. The reaction is performed in the presence of terminal transferase enzyme and dideoxythymidine triphosphate under suitable conditions .

Industrial Production Methods: Industrial production of dideoxythymidine triphosphate trisodium involves the use of high-purity reagents and controlled reaction conditions to ensure the compound’s stability and effectiveness. The compound is typically stored at -20°C to maintain its stability over long periods .

Analyse Des Réactions Chimiques

Types of Reactions: Dideoxythymidine triphosphate trisodium primarily undergoes chain-termination reactions in DNA sequencing. It does not participate in typical chemical reactions like oxidation, reduction, or substitution due to its specific role in inhibiting DNA polymerase .

Common Reagents and Conditions: The primary reagent used with dideoxythymidine triphosphate trisodium is the terminal transferase enzyme. The reaction conditions typically involve a temperature of 37°C and the presence of a suitable buffer to maintain the enzyme’s activity .

Major Products Formed: The major product formed from the reaction involving dideoxythymidine triphosphate trisodium is a DNA strand terminated at the site of incorporation of the dideoxythymidine triphosphate, preventing further elongation .

Applications De Recherche Scientifique

Dideoxythymidine triphosphate trisodium is widely used in scientific research, particularly in the field of molecular biology. Its primary application is in DNA sequencing, where it helps determine the sequence of nucleotides in a DNA strand. This compound is also used in various research applications involving DNA synthesis and repair .

Mécanisme D'action

Dideoxythymidine triphosphate trisodium exerts its effects by incorporating itself into a growing DNA strand during DNA synthesis. Due to the absence of a 3’-hydroxyl group, it prevents the formation of a phosphodiester bond with the next nucleotide, thereby terminating the DNA strand elongation. This mechanism is crucial in the Sanger method of DNA sequencing, where it helps generate DNA fragments of varying lengths for sequence determination .

Comparaison Avec Des Composés Similaires

Similar Compounds:

- Dideoxyadenosine triphosphate

- Dideoxycytidine triphosphate

- Dideoxyguanosine triphosphate

Uniqueness: Dideoxythymidine triphosphate trisodium is unique among its counterparts due to its specific incorporation into DNA strands at thymidine sites. This specificity makes it an essential tool in DNA sequencing, particularly in the Sanger method, where accurate termination of DNA strands is crucial for sequence determination .

Propriétés

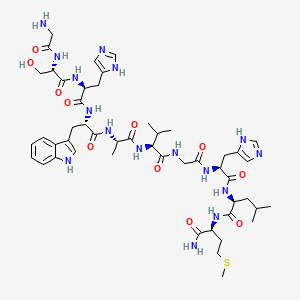

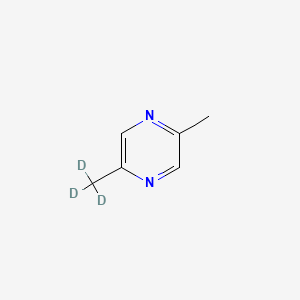

Formule moléculaire |

C10H14N2Na3O13P3 |

|---|---|

Poids moléculaire |

532.11 g/mol |

Nom IUPAC |

trisodium;[[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H17N2O13P3.3Na/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(23-8)5-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h4,7-8H,2-3,5H2,1H3,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17);;;/q;3*+1/p-3/t7-,8+;;;/m0.../s1 |

Clé InChI |

DDXOLVDDOZRSSI-WCZHJHOJSA-K |

SMILES isomérique |

CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+] |

SMILES canonique |

CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6,20-Diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;(2,5-dioxopyrrolidin-1-yl) acetate;perchlorate](/img/structure/B12384501.png)

![(2E,4E)-1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one](/img/structure/B12384520.png)

![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12384523.png)